

# 4-Borono-D-phenylalanine chemical structure and properties

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## Compound of Interest

Compound Name: 4-Borono-D-phenylalanine

Cat. No.: B056219

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An In-depth Technical Guide to **4-Borono-D-phenylalanine**

## Introduction

**4-Borono-D-phenylalanine** (D-BPA) is the D-enantiomer of the more commonly studied 4-Borono-L-phenylalanine (L-BPA). It is a synthetic amino acid derivative where a boronic acid group ( $-B(OH)_2$ ) is substituted at the para-position of the phenyl ring of D-phenylalanine. While the L-isomer has been extensively investigated and used clinically as a boron delivery agent for Boron Neutron Capture Therapy (BNCT), the D-isomer also holds significant interest for researchers.<sup>[1]</sup> Its distinct stereochemistry may influence its interaction with biological systems, such as amino acid transporters, potentially offering different pharmacokinetic profiles. This guide provides a detailed overview of the chemical structure, properties, and key experimental methodologies related to **4-Borono-D-phenylalanine** for researchers, scientists, and professionals in drug development.

## Chemical Structure and Identifiers

The fundamental structure of **4-Borono-D-phenylalanine** is based on the D-phenylalanine scaffold. Key identification parameters are summarized in the table below.

Identifier	Value
IUPAC Name	(2R)-2-amino-3-(4-boronophenyl)propanoic acid[1]
CAS Number	111821-49-9
Molecular Formula	C <sub>9</sub> H <sub>12</sub> BNO <sub>4</sub>
Molecular Weight	209.01 g/mol
SMILES String	N--INVALID-LINK--C(O)=O
InChI Key	NFIVJOSXJDORSP-MRVPVSSYSA-N

## Physicochemical and Biological Properties

The properties of **4-Borono-D-phenylalanine** are crucial for its handling, formulation, and biological activity.

Property	Value / Description
Appearance	White to off-white solid/powder.[2]
Purity (Assay)	Typically $\geq 97.0\%$ (HPLC).
Optical Activity	$[\alpha]/D +6.0 \pm 1.0^\circ$ , $c = 0.5$ in 2% HCl.
pKa (Predicted)	$2.20 \pm 0.10$ . [2]
Solubility	The L-isomer is known to have very low water solubility ( $0.72 \pm 0.13$ g/L), requiring formulation with fructose or other solubilizers for clinical use. [3][4] The D-isomer is expected to have similarly low aqueous solubility.
Storage Temperature	2-8°C.
Biological Role	Primarily investigated as a boron delivery agent for Boron Neutron Capture Therapy (BNCT).[1] The boron-10 ( $^{10}\text{B}$ ) isotope has a high propensity to capture thermal neutrons.
Cellular Uptake	Transport into cells is mediated by amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[3][5][6][7]

## Core Application: Boron Neutron Capture Therapy (BNCT)

BNCT is a binary radiation therapy that utilizes a non-toxic boron carrier and non-ionizing thermal neutrons to selectively destroy cancer cells.[8][9] 4-Borono-phenylalanine is the leading clinical agent for this purpose.[8]

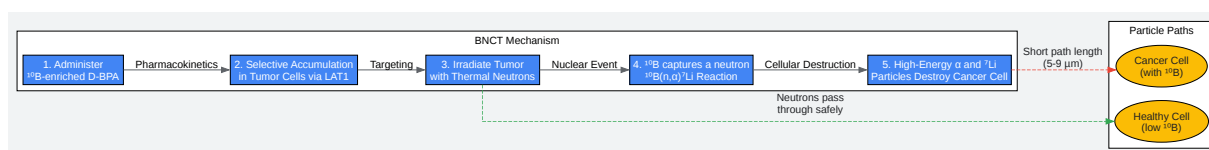
The process involves two main steps:

- **Selective Accumulation:** The patient is administered a  $^{10}\text{B}$ -enriched compound, such as **4-Borono-D-phenylalanine**. Due to the high metabolic rate of tumor cells and the

overexpression of amino acid transporters (LAT1), the compound selectively accumulates in malignant tissues.[6][10]

- Neutron Irradiation: The tumor site is then irradiated with a beam of low-energy (thermal) neutrons.[10] These neutrons are largely harmless to normal tissue but are readily captured by the  $^{10}\text{B}$  nuclei concentrated in the tumor cells.

This capture event triggers a nuclear fission reaction:  $^{10}\text{B} + \text{n} \rightarrow [^{11}\text{B}]^* \rightarrow ^4\text{He} (\alpha \text{ particle}) + ^7\text{Li} + \gamma$ . The resulting high-energy alpha particles and lithium-7 nuclei have a very short path length (5-9  $\mu\text{m}$ ), approximately the diameter of a single cell.[9][10] This ensures that their destructive energy is deposited almost exclusively within the boron-laden cancer cells, sparing the surrounding healthy tissue.



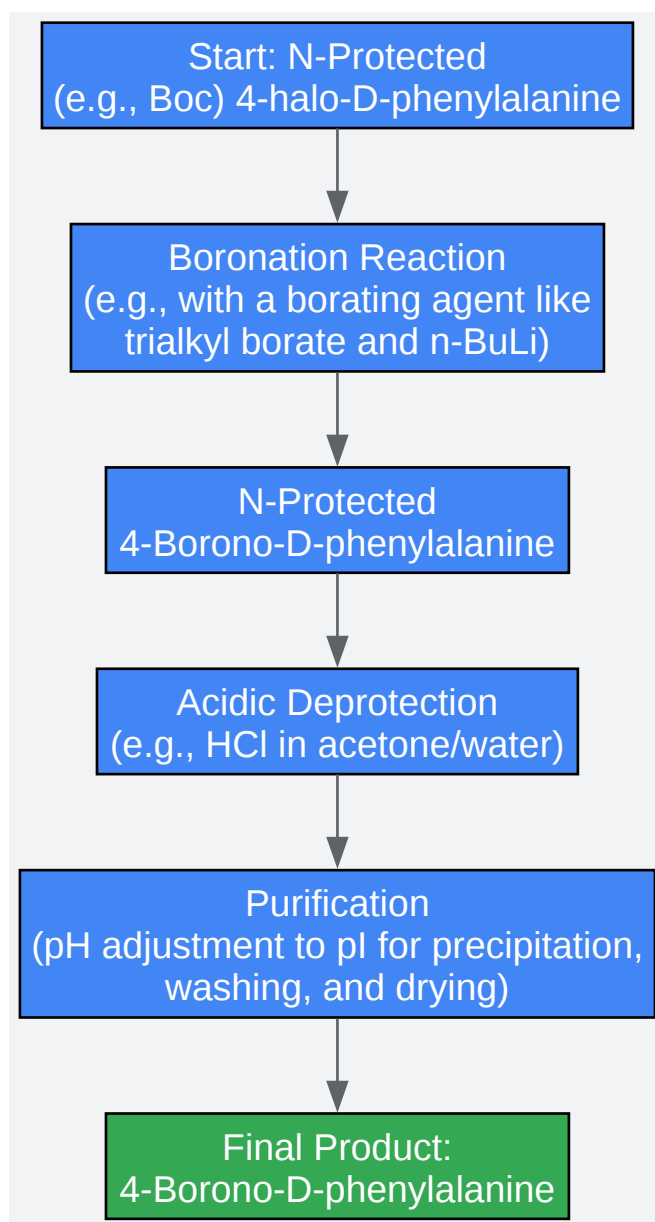
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Workflow of Boron Neutron Capture Therapy (BNCT).

## Experimental Protocols

### General Synthesis Workflow

The synthesis of 4-borono-phenylalanine typically involves the introduction of a boronic acid group onto a protected phenylalanine derivative, followed by deprotection. While specific protocols may vary, a common strategy starts with a protected 4-halo-phenylalanine.



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#### General synthesis workflow for **4-Borono-D-phenylalanine**.

Detailed Steps (Adapted from L-BPA Synthesis[11]):

- **Boration of Protected Precursor:** An N-protected (e.g., Boc-protected) 4-halo-D-phenylalanine is dissolved in an appropriate anhydrous solvent (e.g., THF). The solution is cooled to a low temperature (e.g., -78°C).

- An organolithium reagent (e.g., n-BuLi) is added dropwise to facilitate metal-halogen exchange.
- A borating agent, such as triisopropyl borate, is then added to the reaction mixture. The mixture is allowed to warm to room temperature and stirred for several hours.
- The reaction is quenched, and the N-protected **4-borono-D-phenylalanine** intermediate is isolated and purified.[\[11\]](#)
- Deprotection: The purified intermediate is suspended in a solvent mixture, such as acetone and water.[\[11\]](#)
- A strong acid, like concentrated hydrochloric acid, is added, and the mixture is heated (e.g., to 55°C) for 1-2 hours until HPLC analysis confirms the completion of the reaction.[\[11\]](#)
- Purification and Isolation: The reaction mixture is cooled, and the pH is carefully adjusted using a base (e.g., NaOH solution) to the isoelectric point (around 6.0) to precipitate the product.[\[11\]](#)
- The resulting solid is collected by filtration, washed with water and an acetone/water mixture, and then dried under vacuum to yield pure **4-Borono-D-phenylalanine**.[\[11\]](#)

## Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity and quantifying **4-Borono-D-phenylalanine** in various matrices.

Methodology: Quantification in Biological Samples (Adapted from Di Pierro et al.[\[12\]](#))

This method uses pre-column derivatization with o-phthalaldehyde (OPA) for fluorimetric detection.

- Sample Preparation:
  - Biological samples (e.g., blood, tissue homogenates) are deproteinized using an acid like perchloric acid.
  - The mixture is centrifuged, and the supernatant is neutralized.

- Derivatization:
  - An aliquot of the prepared sample is mixed with an OPA/thiol reagent in a borate buffer. The reaction proceeds for a few minutes at room temperature to form a fluorescent isoindole derivative.
- Chromatographic Conditions:
  - Column: Reversed-phase C18 column.
  - Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., sodium acetate with THF) and an organic phase (e.g., methanol).
  - Detection: Fluorimetric detector with excitation at ~330 nm and emission at ~430 nm.
  - Quantification: The concentration is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of **4-Borono-D-phenylalanine**.  
[12]
- Chiral HPLC: To determine the enantiomeric purity (ratio of D to L isomers), a specific chiral column and mobile phase are required, as described in synthesis patents.[11]

## In Vitro Cellular Uptake Assay

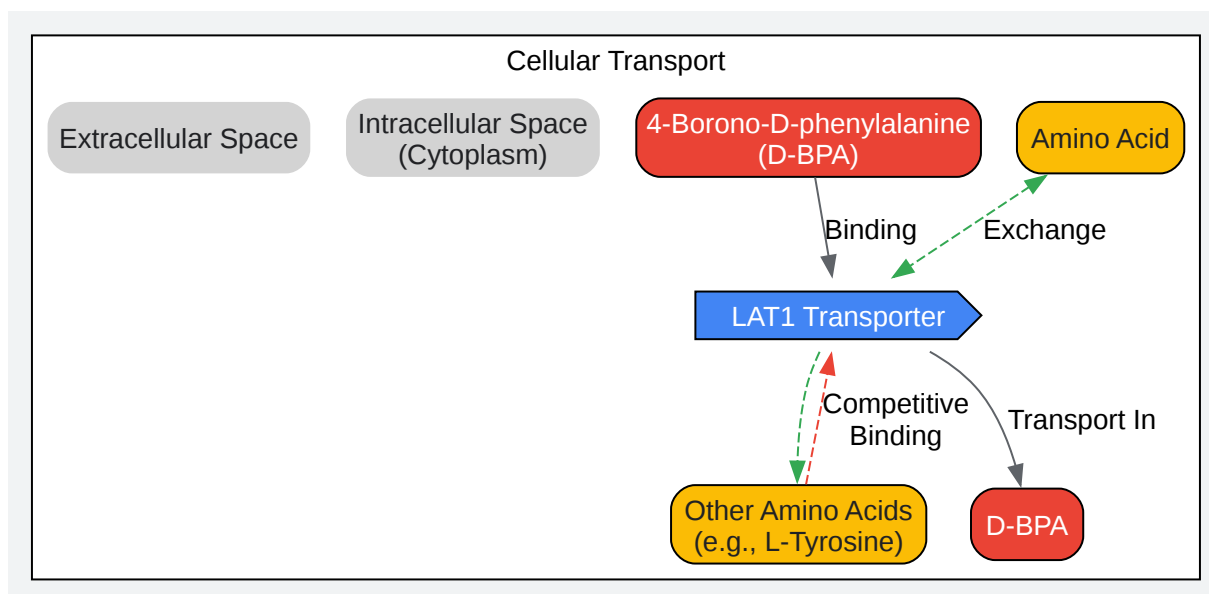
This protocol is designed to measure the accumulation of **4-Borono-D-phenylalanine** in cancer cells.

Methodology (Adapted from Wittig et al.[1][13])

- Cell Culture:
  - Cancer cell lines known to express LAT1 (e.g., 9L rat gliosarcoma cells) are cultured to near confluency in standard growth medium.[1][13]
- Uptake Experiment:
  - Cells are washed and pre-incubated in an amino acid-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to deplete intracellular amino acid pools.

- The buffer is replaced with a solution containing a known concentration of **4-Borono-D-phenylalanine** (e.g., 4.9 mmol/liter) in HBSS.
- Cells are incubated for various time points (e.g., 10, 30, 60, 120 minutes) at a controlled temperature (e.g., 37°C).[13]
- To study competitive inhibition, other amino acids (like L-tyrosine or L-DOPA) can be co-incubated with D-BPA.[13]
- Separation and Lysis:
  - At the end of the incubation period, the uptake is stopped rapidly. The cells are separated from the extracellular medium containing boron using an oil filtration technique to prevent leakage.[1][13] This involves layering the cell suspension over a non-aqueous layer (e.g., silicone oil) and centrifuging the cells through it.
  - The cell pellet is then lysed to release the intracellular contents.
- Quantification of Boron:
  - The total intracellular boron content is quantified using a highly sensitive analytical technique such as Direct-Current Plasma Atomic Emission Spectroscopy (DCP-AES) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][13]
  - Results are typically normalized to the cell count or total protein content and expressed as  $\mu\text{g}$  of boron per  $10^6$  cells.[13]





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Cellular uptake of D-BPA via the LAT1 transporter.

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